(E)-2-(4-chlorophenyl)sulfonyl-3-[(6-methoxypyridin-3-yl)amino]prop-2-enenitrile
Overview
Description
(E)-2-(4-chlorophenyl)sulfonyl-3-[(6-methoxypyridin-3-yl)amino]prop-2-enenitrile is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-chlorophenyl)sulfonyl-3-[(6-methoxypyridin-3-yl)amino]prop-2-enenitrile typically involves a multi-step process. The initial step often includes the preparation of the 4-chlorophenylsulfonyl precursor, followed by the introduction of the 6-methoxypyridin-3-yl group. The final step involves the formation of the prop-2-enenitrile moiety under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-chlorophenyl)sulfonyl-3-[(6-methoxypyridin-3-yl)amino]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl or nitrile groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(E)-2-(4-chlorophenyl)sulfonyl-3-[(6-methoxypyridin-3-yl)amino]prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-2-(4-chlorophenyl)sulfonyl-3-[(6-methoxypyridin-3-yl)amino]prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and downstream signaling.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(4-bromophenyl)sulfonyl-3-[(6-methoxypyridin-3-yl)amino]prop-2-enenitrile
- (E)-2-(4-fluorophenyl)sulfonyl-3-[(6-methoxypyridin-3-yl)amino]prop-2-enenitrile
- (E)-2-(4-methylphenyl)sulfonyl-3-[(6-methoxypyridin-3-yl)amino]prop-2-enenitrile
Uniqueness
(E)-2-(4-chlorophenyl)sulfonyl-3-[(6-methoxypyridin-3-yl)amino]prop-2-enenitrile is unique due to the presence of the 4-chlorophenylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness can be attributed to the specific electronic and steric effects of the chlorine atom, influencing the compound’s reactivity and interactions with molecular targets.
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-[(6-methoxypyridin-3-yl)amino]prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c1-22-15-7-4-12(9-19-15)18-10-14(8-17)23(20,21)13-5-2-11(16)3-6-13/h2-7,9-10,18H,1H3/b14-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOOYKDZPYWKEM-GXDHUFHOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=C1)N/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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